![molecular formula C19H20Cl4N2O4S2 B409898 1,4-Bis[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,4-diazepane CAS No. 457961-01-2](/img/structure/B409898.png)
1,4-Bis[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,4-diazepane is an organic compound that belongs to the class of diazepanes This compound is characterized by the presence of two sulfonyl groups attached to a diazepane ring, with each sulfonyl group further substituted with 2,4-dichloro-5-methylphenyl groups
准备方法
The synthesis of 1,4-Bis[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2,4-dichloro-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
1,4-diazepane+2×2,4-dichloro-5-methylbenzenesulfonyl chloride→this compound+2×HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
1,4-Bis[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction of the sulfonyl groups can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl rings are replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, thiol, and substituted phenyl derivatives.
科学研究应用
1,4-Bis[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers study the compound’s effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound is explored for use in various industrial processes, including as a catalyst or intermediate in chemical synthesis.
作用机制
The mechanism of action of 1,4-Bis[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s diazepane ring can interact with receptor sites, potentially altering signal transduction pathways.
相似化合物的比较
1,4-Bis[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,4-diazepane can be compared with other similar compounds, such as:
1,4-Bis[(2,4-dichlorophenyl)sulfonyl]-1,4-diazepane: This compound lacks the methyl groups on the phenyl rings, which may affect its reactivity and interaction with biological targets.
1,4-Bis[(2,4-dichloro-5-methylphenyl)sulfonyl]piperazine: This compound has a piperazine ring instead of a diazepane ring, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the diazepane ring, which confer distinct chemical reactivity and potential biological activity.
属性
IUPAC Name |
1,4-bis[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl4N2O4S2/c1-12-8-18(16(22)10-14(12)20)30(26,27)24-4-3-5-25(7-6-24)31(28,29)19-9-13(2)15(21)11-17(19)23/h8-11H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUVHSYXBYEGNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl4N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
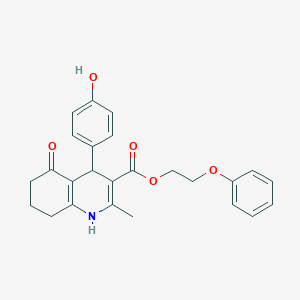
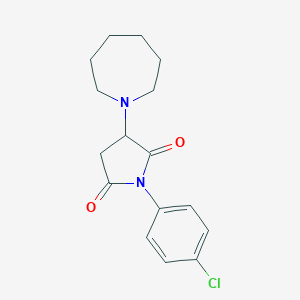
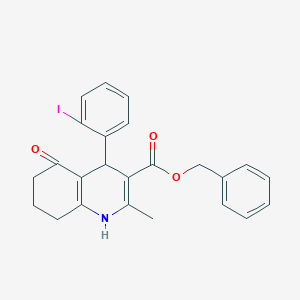
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B409821.png)
![Ethyl 5-[(2-fluoroanilino)carbonyl]-4-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B409824.png)
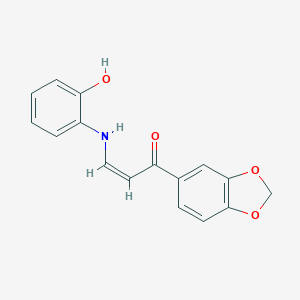
![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propenyl]amino}-3-methoxybenzyl)-2-methoxyanilino]-2-propen-1-one](/img/structure/B409827.png)
![2-[(2-hydroxyanilino)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B409829.png)
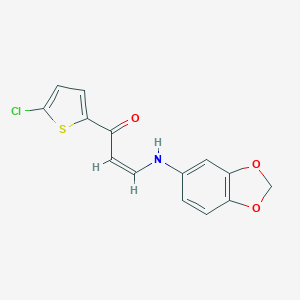
![(Z)-1-(1,3-benzodioxol-5-yl)-3-[4-[[(Z)-3-(1,3-benzodioxol-5-yl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one](/img/structure/B409831.png)
![N'-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-chlorobenzohydrazide](/img/structure/B409834.png)
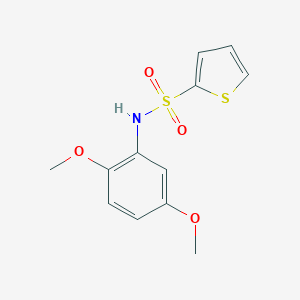
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide](/img/structure/B409838.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-{[4-(methyloxy)phenyl]oxy}acetohydrazide](/img/structure/B409839.png)
